LogP Enhancement by C5 Bromination Quantified Against the Non-Halogenated Parent Compound
5-Bromo-N,N-diethylpyridine-3-sulfonamide (target) exhibits substantially higher lipophilicity than its non-halogenated comparator N,N-diethylpyridine-3-sulfonamide (CAS 4810-42-8). The target compound has a measured/calculated LogP of 2.95540, versus 2.1929 for the non-brominated analog, yielding a ΔLogP of +0.76 [1]. This difference translates to an approximately 5.8-fold increase in octanol-water partition coefficient, directly impacting membrane permeability predictions, reversed-phase HPLC retention times, and compound solubility profiles in drug discovery screening cascades.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.95540 (Chemsrc); XLogP3-AA = 1.4 (PubChem computed) |
| Comparator Or Baseline | N,N-Diethylpyridine-3-sulfonamide (CAS 4810-42-8): LogP = 2.1929 |
| Quantified Difference | ΔLogP ≈ +0.76 (Chemsrc source); approximately 5.8-fold higher partition coefficient |
| Conditions | Calculated/predicted LogP values from Chemsrc and PubChem databases; experimental LogP not available |
Why This Matters
For procurement decisions in medicinal chemistry programs, a 0.76-unit higher LogP alters predicted membrane permeability and HPLC method development parameters, making the bromo compound functionally non-interchangeable with the non-halogenated parent in lead optimization workflows.
- [1] YYBYY. N,N-Diethylpyridine-3-sulfonamide | CAS 4810-42-8. LogP = 2.1929. (Accessed 2026-04-25). View Source
